

Brepocitinib unbound drug concentration interstitial fluid measurement

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Compound Focus: Brepocitinib

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Quantitative Data on Dermal Concentrations

The table below summarizes data from an *in vivo* pig model study after 7 days of topical application. Concentrations are geometric means. dISF_{tot} and dISF_u are average concentrations from 0-8 hours on day 7, while biopsy data is from a single time point (8 hours) [1].

Drug (Formulation)	dISF _{tot} (nM)	dISF _u (nM)	Fraction Unbound (Fu)	Upper Dermis Biopsy (µM)	Lower Dermis Biopsy (µM)
Brepocitinib (3% cream)	10	6.9	0.68 [1]	12.8	1.3
Brepocitinib (0.3% cream)	Information not available in search results				
Tofacitinib (2% ointment)	4.3	3.3	0.75 [1]	2.9	0.2

Drug (Formulation)	dISFtot (nM)	dISFu (nM)	Fraction Unbound (Fu)	Upper Dermis Biopsy (µM)	Lower Dermis Biopsy (µM)
Ruxolitinib (1.5% cream)	10	1.7	0.16 [1]	n.a.	n.a.
Crisaborole (2% ointment)	99	4.2	0.04 [1]	29.2	2.5
Diclofenac (2% gel)	301	3.0	0.01 [1]	74.8	2.5

Key Insight: The data shows that **dOFM effectively distinguishes dermal exposure** between different drugs, dose frequencies (BID vs QD), and dose strengths (3% vs 0.3% **brepocitinib**), with good reproducibility between studies [1] [2]. Biopsy measurements showed much higher and more variable concentrations, likely due to contributions from drug bound to tissue or associated with skin appendages, making them a less reliable measure of the pharmacologically active, unbound drug concentration [1].

Detailed Experimental Protocol: dOFM in a Pig Model

This protocol is adapted from the comparative pharmacokinetic study [1] [2].

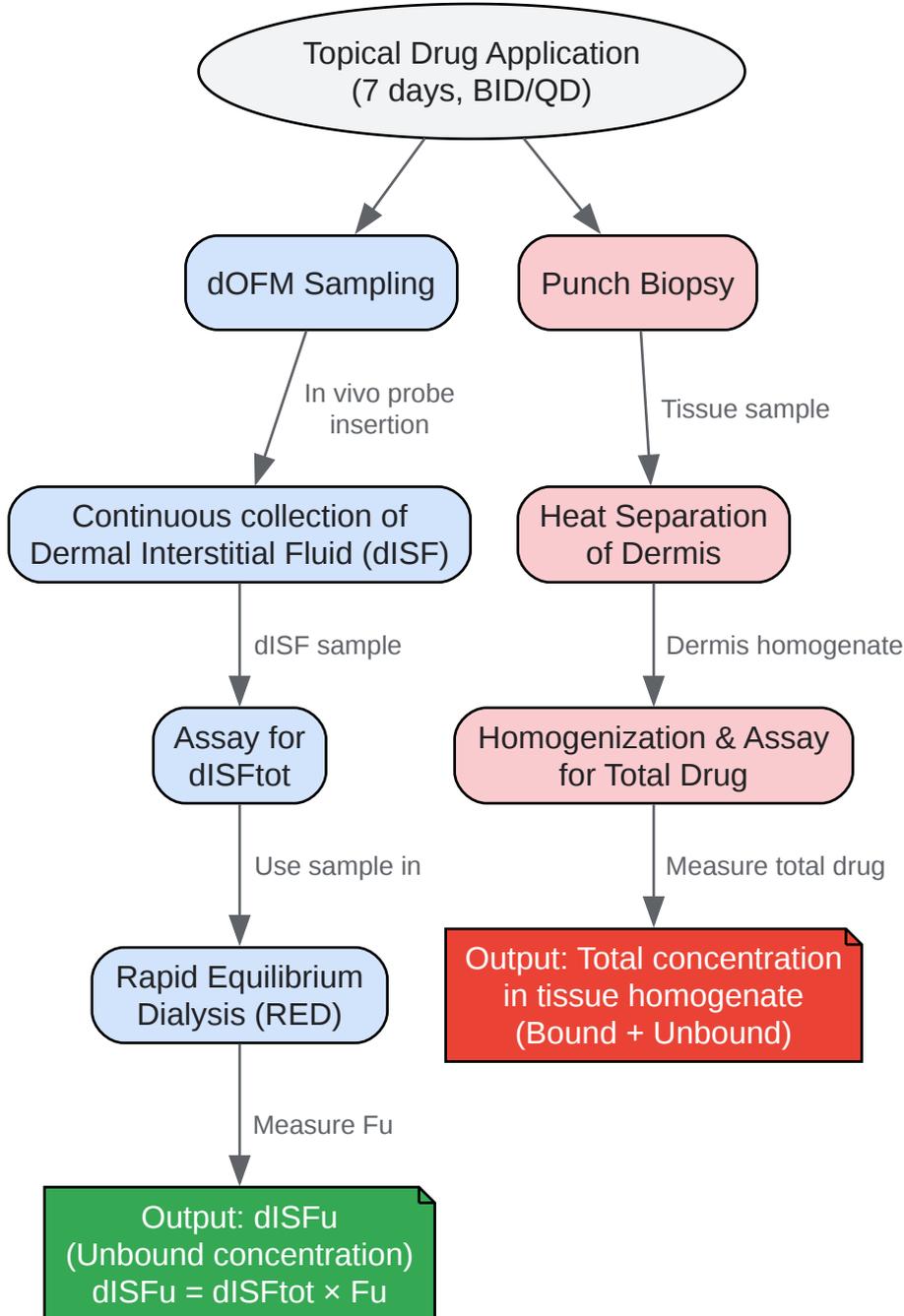
- **Animal Model:** Young domestic male castrated Landrace pigs (n=6 per study). Pig skin is considered highly similar to human skin in anatomy and permeability [1] [2].
- **Formulations & Dosing:** Topical formulations were applied to demarcated areas on the pig's back twice daily (BID) for 7 days. **Brepocitinib** was also applied once daily (QD) in one study to compare frequency. Formulations included creams, ointments, gels, and solutions [1].
- **Sample Collection (Day 7):** On the final day, PK was investigated over 8 hours in anesthetized pigs [1] [2].
 - **dOFM Sampling:** dOFM probes were inserted into the dermis to perfuse the tissue and collect dermal interstitial fluid (dISF) continuously. This method directly provides the **total drug concentration in dISF (dISFtot)** [1].
 - **Unbound Fraction:** The fraction of unbound drug (Fu) was determined from the dOFM samples using **rapid equilibrium dialysis (RED)**. The unbound concentration (dISFu) is calculated as $dISF_{tot} \times Fu$ [1].

- **Biopsy Sampling:** For comparison, punch biopsies were taken at the end of the sampling period. The dermis was separated via heat separation, and total drug concentrations in the upper and lower dermis were measured [1].

Experimental Workflow: dOFM vs. Biopsy

The diagram below visualizes the side-by-side comparison of the two sampling methods as conducted in the pig model study.

Dermal Pharmacokinetic Sampling Methods



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This workflow highlights the key methodological difference: **dOFM directly measures the unbound, pharmacologically active drug concentration in interstitial fluid**, while biopsy measures total drug in a tissue homogenate [1].

Key Scientific Rationale

The drive to measure unbound drug concentrations in interstitial fluid is grounded in the **free drug hypothesis**, which states that only the unbound drug is available to engage with its pharmacological target [1]. For topical drugs targeting skin diseases, the interstitial fluid of the dermis is often the relevant bio-compartment. Therefore, dISFu is considered a more reliable predictor of clinical efficacy than total tissue concentrations from biopsies [1].

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References

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2. Comparative Study of Dermal Pharmacokinetics Between Topical... [link.springer.com]

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